molecular formula C16H14FN5O2 B2475743 2-(2-(1H-pyrazol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034267-94-0

2-(2-(1H-pyrazol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2475743
CAS RN: 2034267-94-0
M. Wt: 327.319
InChI Key: FVSOTXJUICCMJD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple rings, including a pyrazole ring and a dipyridopyrimidine ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Dipyridopyrimidine is a type of pyrimidine, which is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Anticancer Activity

This compound has shown significant anticancer activity. For instance, certain derivatives of this compound have shown potent anticancer activity against A549 (human lung carcinoma) cell line . Other derivatives have displayed potent anticancer activity against human breast cancer (MCF-7) cell line .

Antidiabetic Activity

Some derivatives of this compound have exhibited significant α-glucosidase inhibition activity, which is a key mechanism in the management of diabetes .

Antioxidant Activity

Certain derivatives of this compound have shown potent antioxidant activity . Antioxidants play a crucial role in protecting the body from damage by free radicals, which are associated with various chronic diseases.

Antileishmanial Activity

Some hydrazine-coupled pyrazoles, which are derivatives of this compound, have displayed superior antipromastigote activity against Leishmania aethiopica clinical isolate .

Antimalarial Activity

The same hydrazine-coupled pyrazoles have also shown potent inhibition effects against Plasmodium berghei, which is a causative agent of malaria .

Biological Activity Screening

This compound and its derivatives can be used for biological activity screening. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Drug Development

Given the diverse pharmacological effects of this compound, it can serve as a potential pharmacophore for the preparation of safe and effective antileishmanial, antimalarial, anticancer, and antidiabetic agents .

Molecular Docking Studies

This compound can be used in molecular docking studies to understand its interaction with various biological targets. For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of one of the derivatives of this compound .

properties

IUPAC Name

13-fluoro-5-(2-pyrazol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c17-11-2-3-14-19-13-4-7-20(9-12(13)16(24)22(14)8-11)15(23)10-21-6-1-5-18-21/h1-3,5-6,8H,4,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSOTXJUICCMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1H-pyrazol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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